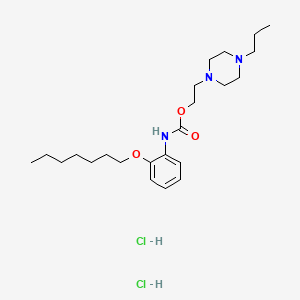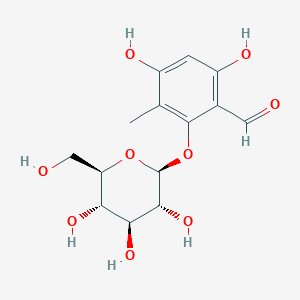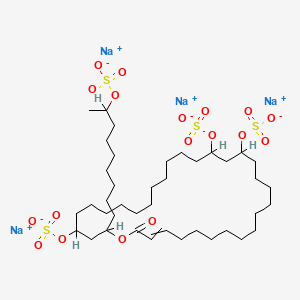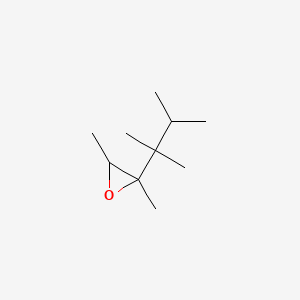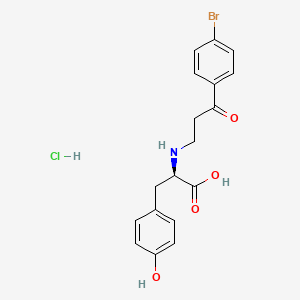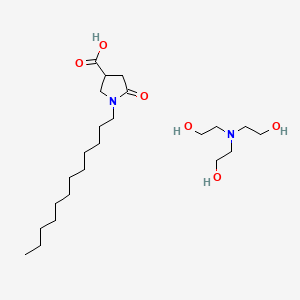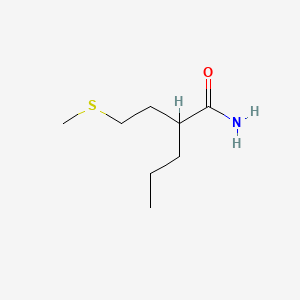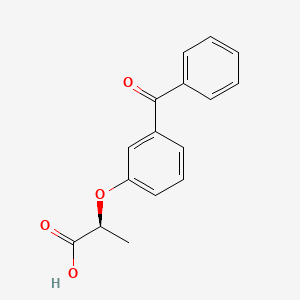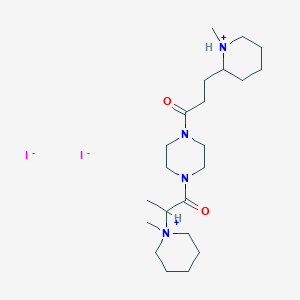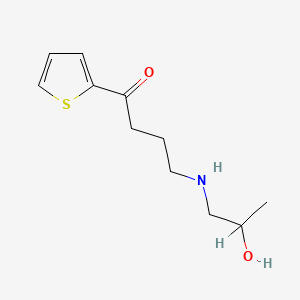
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone is a chemical compound that features a thienyl group attached to a butanone backbone, with a hydroxypropylamino substituent
Méthodes De Préparation
The synthesis of 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone typically involves the reaction of 2-thienyl ketone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group may facilitate binding to active sites, while the thienyl group can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone include:
N-(2-Hydroxyphenyl)acetamide: Shares the hydroxy group but differs in the aromatic ring structure.
N-(2-Hydroxypropyl)-N-(4-(3-oxo-4-morpholinyl)phenyl)carbamic acid: Similar in having a hydroxypropyl group but differs in the overall structure and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the thienyl ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
141809-42-9 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
4-(2-hydroxypropylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C11H17NO2S/c1-9(13)8-12-6-2-4-10(14)11-5-3-7-15-11/h3,5,7,9,12-13H,2,4,6,8H2,1H3 |
Clé InChI |
NNOUAKBRQRKVDS-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCCC(=O)C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


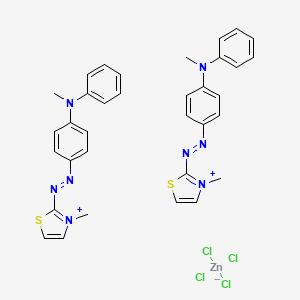
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

